The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride typically involves the bromination of p-toluenesulfonyl chloride. A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of benzene and a radical initiator such as 2,2’-azobis(2-methylpropionitrile) (AIBN). The reaction is conducted under reflux conditions to facilitate the formation of the bromomethyl group .
This method is scalable for industrial production, maintaining safety and environmental controls during bromination processes.
The molecular structure of 4-(Bromomethyl)benzenesulfonyl chloride features:
C1=CC(=CC=C1CBr)S(=O)(=O)ClThe presence of both bromine and chlorine atoms enhances its electrophilicity, making it an effective reagent for nucleophilic substitution reactions.
4-(Bromomethyl)benzenesulfonyl chloride can participate in various chemical reactions, including:
The mechanism of action for 4-(Bromomethyl)benzenesulfonyl chloride primarily involves its role as an electrophile in nucleophilic substitution reactions. Upon reaction with nucleophiles, the bromomethyl group is displaced, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.
This mechanism allows for the formation of various biologically active compounds, including inhibitors targeting specific biochemical pathways.
The physical and chemical properties of 4-(Bromomethyl)benzenesulfonyl chloride include:
| Property | Value |
|---|---|
| Molecular Weight | 269.54 g/mol |
| Melting Point | 71°C to 75°C |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in organic solvents |
| Sensitivity | Moisture sensitive |
These properties indicate that it should be handled with care, particularly due to its corrosive nature and potential for causing severe skin burns and eye damage .
4-(Bromomethyl)benzenesulfonyl chloride finds extensive applications in organic synthesis:
4-(Bromomethyl)benzenesulfonyl chloride is systematically identified under the International Union of Pure and Applied Chemistry (Iupac) nomenclature as 4-(Bromomethyl)benzenesulfonyl chloride, with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol [4] [5] [8]. Its Chemical Abstracts Service (Cas) registry number is 66176-39-4, which serves as a unique identifier in chemical databases [2] [4] [8]. The compound is also recognized by several synonyms, including α-Bromo-p-toluenesulfonyl chloride and 4-(Bromomethyl)phenylsulfonyl chloride, which reflect its structural features in non-systematic naming conventions [2] [3] [5].
Table 1: Systematic Identifiers of 4-(Bromomethyl)benzenesulfonyl chloride
| Identifier Type | Value |
|---|---|
| Iupac Name | 4-(Bromomethyl)benzenesulfonyl chloride |
| Molecular Formula | C₇H₆BrClO₂S |
| Cas Number | 66176-39-4 |
| Common Synonyms | α-Bromo-p-toluenesulfonyl chloride; 4-Bromomethyl benzenesulfonylchloride |
| PubChem CID | 2734409 |
| Molecular Weight | 269.54 g/mol |
The compound’s molecular geometry is defined by a benzene ring substituted at the para-position with a bromomethyl group (–CH₂Br) and a sulfonyl chloride moiety (–SO₂Cl). This arrangement creates a linear, planar configuration that facilitates electronic conjugation between the sulfonyl group and the aromatic ring [9] [10]. The Smiles notation ClS(=O)(=O)c1ccc(CBr)cc1 precisely encodes this connectivity, emphasizing the tetrahedral geometry of the sulfur atom in the sulfonyl chloride group [2] [4] [9]. The InchiKey QXTQWYZHHMQSQH-UHFFFAOYSA-N serves as a hashed representation of the compound’s full structural descriptor, enabling rapid database searches [2] [5] [9]. Key electronic features include:
Table 2: Structural Descriptors of 4-(Bromomethyl)benzenesulfonyl chloride
| Descriptor | Value |
|---|---|
| Smiles | ClS(=O)(=O)c1ccc(CBr)cc1 |
| Inchi | InChI=1S/C₇H₆BrClO₂S/c₈-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H₂ |
| InchiKey | QXTQWYZHHMQSQH-UHFFFAOYSA-N |
| Molecular Weight | 269.54 g/mol |
| Functional Groups | Sulfonyl chloride, Bromomethyl |
While experimental spectroscopic data for 4-(Bromomethyl)benzenesulfonyl chloride is limited in the literature, its structural features allow for evidence-based predictions of key spectral characteristics.
Nuclear Magnetic Resonance (Nmr) Spectroscopy
Fourier-Transform Infrared (Ft-Ir) Spectroscopy
Critical vibrational modes would include:
Mass Spectrometry (Ms)
The mass spectrum would likely exhibit a molecular ion peak at m/z 268.9 ([M]⁺), with characteristic fragment ions arising from:
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H Nmr | δ 4.5–4.7 ppm (s, 2H, –CH₂Br); δ 7.6–8.0 ppm (d, 4H, Ar–H) |
| ¹³C Nmr | δ 33–35 ppm (–CH₂Br); δ 128–140 ppm (Ar–C); δ 145 ppm (C–SO₂Cl) |
| Ft-Ir | 1370 cm⁻¹ (S=O asym); 1180 cm⁻¹ (S=O sym); 650 cm⁻¹ (C–Br) |
| Mass Spectrometry | m/z 268.9 ([M]⁺); m/z 233.9 ([M–Cl]⁺); m/z 189.0 ([C₇H₆ClO₂S]⁺) |
Note: Experimental validation of these predictions is recommended due to limited empirical data in cited sources.
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: